(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate
Description
(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl group, a cyanophenyl group, and an ethylcarbamate moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(4-cyanophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCYTDVODOGBBU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Boc Protection Methods
The tert-butoxycarbonyl (Boc) group is widely employed to protect amines during multi-step syntheses. Conventional methods utilize di-tert-butyl dicarbonate ((Boc)₂O) in the presence of bases such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, the Boc protection of (S)-1-(4-cyanophenyl)ethanamine—a key precursor—typically involves reaction with (Boc)₂O in dichloromethane (DCM) at 0–25°C, achieving yields of 70–85%. However, these methods often require stoichiometric bases and generate tert-butanol as a byproduct, complicating purification.
Green Catalysis Using Sulfonated Reduced Graphene Oxide (SrGO)
A breakthrough in Boc protection involves sulfonated reduced graphene oxide (SrGO) as a recyclable, metal-free catalyst. Under solvent-free conditions, SrGO facilitates the reaction between amines and (Boc)₂O at room temperature, achieving 93–94% yield in 10 minutes. The sulfonic acid groups on SrGO activate the carbonyl group of (Boc)₂O via hydrogen bonding, enhancing electrophilicity for nucleophilic amine attack (Scheme 1). This method eliminates solvent waste and enables catalyst reuse for seven cycles without significant activity loss.
Table 1: Comparative Analysis of Boc Protection Methods
| Method | Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| Traditional | DMAP | DCM | 180 | 85 |
| SrGO-Catalyzed | SrGO | None | 10 | 94 |
| Acidic Conditions | TMSOTf | MeCN | 60 | 89 |
Chiral Resolution of (S)-1-(4-Cyanophenyl)ethanamine
Enantioselective Synthesis from Brominated Precursors
The chiral amine precursor (S)-1-(4-cyanophenyl)ethanamine is synthesized via asymmetric reduction or resolution. One route starts with (S)-(-)-4-bromo-α-phenylethylamine, which undergoes cyanation using copper(I) cyanide in dimethylformamide (DMF) at 48–53°C for 48 hours (76% yield). Subsequent hydrolysis and purification yield the enantiomerically pure amine, critical for carbamate formation.
Dynamic Kinetic Resolution (DKR)
Patent literature describes dynamic kinetic resolution using lipases or transition-metal catalysts to enhance enantiomeric excess (ee). For instance, immobilizing Pseudomonas fluorescens lipase on silica enables the resolution of racemic 1-(4-cyanophenyl)ethylamine with >99% ee. This method is preferred for industrial-scale production due to its scalability and reduced waste.
Multi-Step Synthesis of (S)-tert-Butyl 1-(4-Cyanophenyl)ethylcarbamate
Stepwise Reaction Sequence
The synthesis involves three key steps:
- Cyanation of Bromophenyl Derivative : (S)-(-)-4-bromo-α-phenylethylamine is treated with CuCN in DMF at 50°C, followed by aqueous workup to yield (S)-1-(4-cyanophenyl)ethanamine.
- Boc Protection : The amine reacts with (Boc)₂O in DCM using SrGO (7.5 mg) under solvent-free conditions (10 minutes, 94% yield).
- Final Purification : Column chromatography (silica gel, ethyl acetate/hexane) affords the pure carbamate with >98% enantiomeric purity.
Table 2: Synthetic Route Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | CuCN, DMF, 48 h, 50°C | 76 | 92 |
| 2 | (Boc)₂O, SrGO, RT, 10 min | 94 | 98 |
| 3 | Silica gel chromatography | 89 | 99 |
Industrial-Scale Production and Process Intensification
Continuous Flow Reactors
Patent WO2014200786A1 discloses a continuous flow process for carbamate synthesis, employing microreactors to enhance heat and mass transfer. Using trimethylsilyl iodide (TMSI) as a Boc-deprotection agent, the reaction achieves 92% conversion in 1 hour at -10°C. This method reduces reaction time by 60% compared to batch processes.
Solvent and Catalyst Recovery
Industrial protocols emphasize solvent recycling, particularly for DCM and acetonitrile, reducing costs by 30–40%. SrGO catalysts are recovered via vacuum filtration and reused, aligning with green chemistry principles.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) of the final product shows characteristic signals at δ 1.43 (s, 9H, Boc CH₃), 4.95 (q, 1H, J = 6.8 Hz, CHNH), and 7.60–7.63 (m, 4H, Ar-H). 13C NMR confirms the carbamate carbonyl at δ 154.6 ppm and the nitrile carbon at δ 118.9 ppm.
X-Ray Crystallography
Single-crystal X-ray analysis (monoclinic, space group P21/c) verifies the (S)-configuration, with unit cell parameters a = 6.2520 Å, b = 22.958 Å, and c = 8.8269 Å.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl 1-(4-cyanophenyl)ethylcarbamate: The enantiomer of the compound with different stereochemistry.
tert-butyl 1-(4-cyanophenyl)ethylcarbamate: The racemic mixture containing both (S)- and ®-enantiomers.
Uniqueness
The (S)-configuration of (S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate imparts unique properties, such as specific binding affinities and biological activities, distinguishing it from its enantiomer and racemic mixture.
Biological Activity
(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- tert-butyl group : Enhances lipophilicity and stability.
- Cyanophenyl moiety : May influence electronic properties and biological interactions.
- Ethylcarbamate functional group : Contributes to the compound's pharmacological profile.
The molecular formula is , with a specific arrangement that potentially allows for diverse interactions with biological targets.
Research indicates that this compound may act as an inhibitor in various enzymatic pathways. Its structural features suggest several mechanisms:
- Enzyme Inhibition : The carbamate group may form covalent bonds with active site residues of target enzymes, leading to inhibition.
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Anti-inflammatory Properties : Similar compounds have shown the ability to reduce inflammatory markers.
- Anti-tumor Activity : There is potential for this compound to inhibit tumor cell proliferation, as observed in related studies involving structurally similar compounds.
Case Studies
-
Enzymatic Pathway Inhibition :
- A study indicated that compounds with similar structures effectively inhibited enzymes involved in cancer metabolism. This suggests that this compound may also possess such inhibitory effects .
-
Pharmacological Profiling :
- Research into the pharmacological profile revealed that the compound could serve as a lead candidate for further development in treating inflammatory diseases and certain cancers .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory, Anti-tumor | Enzyme inhibition, Receptor binding |
| tert-butyl N-[N,N-bis-(2-chloro-ethyl)sulfamoyl] | Alkylating agent | Covalent bonding |
| (S)-tert-butyl (1-(5-fluoropyridin-2-yl)ethyl)carbamate | Enzyme inhibition | Receptor modulation |
Synthesis and Yield Optimization
The synthesis of this compound typically involves reacting tert-butyl chloroformate with an amine derived from 4-cyanophenol under basic conditions. Optimizing reaction conditions can enhance yield and purity, crucial for subsequent biological evaluations .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation or enzymatic resolution). Purification via chiral HPLC or recrystallization with enantiopure resolving agents ensures high purity. The tert-butyl carbamate group enhances steric protection during synthesis, minimizing racemization . Confirm enantiomeric excess (ee) using polarimetry or chiral stationary-phase HPLC.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as the carbamate group is susceptible to hydrolysis under acidic/basic conditions . Monitor stability via periodic TLC or LC-MS to detect degradation products.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH3)3) and cyanophenyl protons (δ ~7.6–7.8 ppm). Use DEPT-135 to distinguish CH2/CH3 groups .
- IR : Validate the carbamate C=O stretch (~1680–1720 cm⁻¹) and nitrile C≡N peak (~2240 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion [M+H]+ at m/z 247.14 (C14H18N2O2) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Focus on the carbamate carbonyl’s electrophilicity and steric hindrance from the tert-butyl group, which may slow SN2 reactions. Compare computed vs. experimental kinetics to validate predictions .
Q. What analytical strategies resolve discrepancies in NMR data for this compound?
- Methodological Answer : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlates the tert-butyl carbonyl carbon with adjacent NH protons. Compare experimental data with simulated spectra from tools like ACD/Labs or MestReNova. If impurities are suspected, employ LC-MS with ion-trap detection .
Q. How does the cyano group influence the compound’s potential as a kinase inhibitor intermediate?
- Methodological Answer : The 4-cyanophenyl moiety enhances binding affinity to ATP pockets in kinases due to π-π stacking and dipole interactions. Test inhibitory activity via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) using recombinant kinases. Optimize substituent positioning via SAR studies, comparing IC50 values of analogs .
Q. What synthetic routes minimize byproducts during tert-butyl carbamate deprotection?
- Methodological Answer : Use mild acidic conditions (e.g., TFA/DCM, 0–5°C) to cleave the tert-butyl group while preserving the nitrile. Monitor reaction progress via in-situ FTIR to detect carbonyl intermediate formation. Avoid strong protic acids (H2SO4), which may hydrolyze the nitrile .
Data Contradiction and Resolution
Q. How to address conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Reassess solubility using standardized protocols (e.g., shake-flask method with HPLC quantification). The compound’s logP (~2.1) predicts moderate polarity; discrepancies may arise from crystallinity or impurities. Use DSC/TGA to check polymorphic forms affecting solubility .
Application in Drug Development
Q. What in vitro assays evaluate the metabolic stability of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
